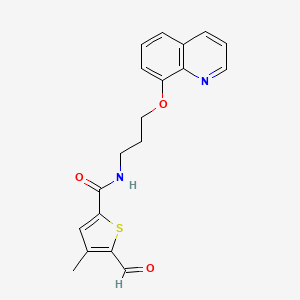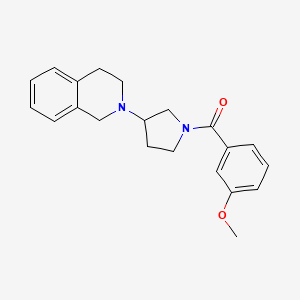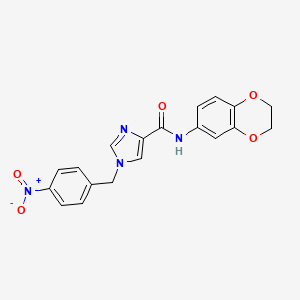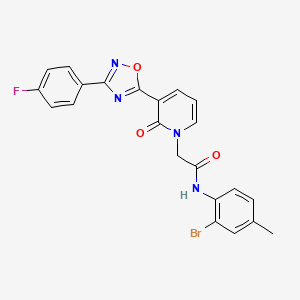
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide is based on a thiophene core, a five-membered ring made up of one sulfur atom . The thiophene core is substituted with various functional groups to form the final compound .Chemical Reactions Analysis
Thiophene derivatives can participate in a variety of chemical reactions. For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, can be used with thiophene derivatives . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
Thiophene, the core structure of 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Compounds structurally related to "5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide" have been synthesized and investigated for their reactivity. For instance, Aleksandrov et al. (2020) detailed the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, focusing on electrophilic substitution reactions which led to the formation of various derivatives exclusively substituted at the 5-position of the thiophene ring. Such research underscores the versatility of thiophene and quinoline derivatives in chemical synthesis, offering insights into potential pathways for the synthesis and functionalization of the compound (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Pharmacological Potential
The structural framework of quinoline and thiophene derivatives is frequently explored for pharmacological potential. Mahesh et al. (2010) designed and synthesized a novel series of quinoxalin-2-carboxamides, evaluated as 5-HT3 receptor antagonists for managing depression. Their findings highlight the significance of the aromatic residue in interacting with the receptor, providing a template for investigating the pharmacological activities of "5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide" in similar contexts (Mahesh, Devadoss, Pandey, Bhatt, & Yadav, 2010).
Antimicrobial and Antitubercular Activity
Research into similar compounds has also revealed antimicrobial and antitubercular properties, suggesting possible applications in developing new antibiotics. Holla et al. (2006) investigated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, offering a foundation for studying the antimicrobial properties of "5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide" (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Zukünftige Richtungen
Thiophene-based analogs, such as 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide, continue to attract interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, as well as the investigation of new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
5-formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-11-16(25-17(13)12-22)19(23)21-9-4-10-24-15-7-2-5-14-6-3-8-20-18(14)15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYVLKGNWCGRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)
![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2767365.png)
![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)
![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide](/img/structure/B2767372.png)

![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)


